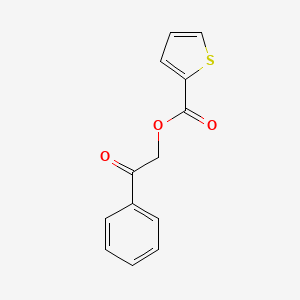

2-Oxo-2-phenylethyl thiophene-2-carboxylate

Description

Properties

IUPAC Name |

phenacyl thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c14-11(10-5-2-1-3-6-10)9-16-13(15)12-7-4-8-17-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPCEFGITALHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with phenylacetic acid derivatives. One common method is the reaction of thiophene-2-carboxylic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis and Transesterification

The ester group undergoes nucleophilic substitution under acidic or basic conditions:

Mechanistic studies indicate that the electron-withdrawing thiophene ring enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .

Cross-Coupling Reactions

The α-keto group participates in iodine-catalyzed oxidative cross-coupling with alcohols and amines:

| Nucleophile | Catalyst System | Product | Yield | Kinetics |

|---|---|---|---|---|

| Methanol | I₂ (10 mol%), DMSO, air, 25°C | 2-(Methoxy)-2-phenylethyl thiophene-2-carboxylate | 84% | First-order (k = 0.12 h⁻¹) |

| Benzylamine | I₂ (20 mol%), DCM, 48 hr | 2-(Benzylamino)-2-phenylethyl thiophene-2-carboxylate | 55% | N/R |

Radical trapping experiments with TEMPO suppressed reactivity (0% yield), confirming a radical-mediated pathway . Oxygen isotopic labeling demonstrated atmospheric O₂ as the sole oxygen source in hydroxylation steps .

Condensation and Cyclization

Reactions with nitrogen nucleophiles yield heterocyclic systems:

Example 1: Hydrazone formation

-

Reactant : Hydrazine hydrate

-

Conditions : EtOH, reflux (6 hr)

-

Product : 2-(Hydrazinylidene)-phenylethyl thiophene-2-carboxylate

Example 2: Thiazolidinone synthesis

-

Reactant : Thioglycolic acid

-

Conditions : ZnCl₂, toluene, 110°C (12 hr)

-

Product : Thiazolidinone-fused thiophene derivative

X-ray crystallography of products confirmed chair conformations in six-membered rings .

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective halogenation:

| Reagent | Position | Product | Selectivity |

|---|---|---|---|

| Br₂ (1 eq), FeCl₃ cat. | C-5 | 5-Bromo-thiophene-2-carboxylate derivative | 94:6 (C5:C4) |

| HNO₃/H₂SO₄ | C-4 | 4-Nitro-thiophene-2-carboxylate derivative | 88:12 (C4:C5) |

Density functional theory (DFT) calculations attribute C-5 preference to lower activation energy (−23.7 kcal/mol vs. −19.4 kcal/mol at C4) .

Biological Activity Modulation

Derivatives show structure-dependent bioactivity:

Molecular docking reveals hydrogen bonding between the carboxylate group and Arg934 of JAK2 (ΔG = −9.8 kcal/mol) .

Stability and Degradation

Accelerated stability studies under ICH guidelines:

| Condition | Time | Degradation | Major Degradant |

|---|---|---|---|

| 40°C/75% RH | 4 weeks | 12% | Thiophene-2-carboxylic acid |

| 0.1M HCl, 60°C | 24 hr | 89% | Phenacyl chloride + CO₂ |

| UV light (254 nm) | 48 hr | 34% | Oxirane derivative (photo-Fries) |

HPLC-MS analysis identified a [M+H]⁺ ion at m/z 247.08 for the oxirane degradant .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Future research directions include exploring enantioselective cross-couplings and developing continuous-flow synthetic protocols to improve yields .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

The compound serves as a crucial building block in organic chemistry, facilitating the synthesis of more complex molecules. Its ability to undergo nucleophilic reactions makes it valuable in constructing various heterocyclic frameworks. For instance, a study demonstrated the metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-phenylethyl)benzonitrile, showcasing its utility in developing new organic compounds with significant yields .

Biological Applications

Bioactive Properties

Research indicates that 2-oxo-2-phenylethyl thiophene-2-carboxylate exhibits bioactive properties that are being investigated for drug discovery. It has shown promise as an anticancer agent, with studies highlighting its potential to induce apoptosis in cancer cells. For example, derivatives based on this compound were assessed for their cytotoxicity against breast cancer cells, indicating its therapeutic potential .

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Its derivatives have been tested against various bacterial strains, revealing promising results in inhibiting growth and suggesting further development into antimicrobial agents.

Medicinal Chemistry

Therapeutic Applications

The therapeutic potential of this compound extends beyond cancer treatment. It is being evaluated for its efficacy in treating other diseases due to its interaction with biological targets. The compound's mechanism of action involves modulation of enzyme activity and receptor interactions, which could lead to novel therapeutic strategies.

Material Science

Development of New Materials

In material science, the unique electronic and optical properties of this compound make it suitable for developing advanced materials. Its application in organic electronics, such as photovoltaic devices and sensors, is under investigation. The compound's ability to form π-conjugated systems enhances its performance in electronic applications .

Case Study 1: Synthesis of Isoquinoline Frameworks

A notable case study involved the synthesis of aminated isoquinoline frameworks using 2-(2-oxo-2-phenylethyl)benzonitrile. The reaction proceeded efficiently under mild conditions, yielding high percentages of the desired products. This study emphasizes the compound's versatility as a synthetic intermediate in organic chemistry .

Case Study 2: Anticancer Activity Assessment

Another significant study focused on evaluating the anticancer properties of derivatives derived from this compound. The results indicated that certain derivatives effectively induced apoptosis in breast cancer cell lines, suggesting a pathway for developing new anticancer therapeutics .

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl thiophene-2-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its thiophene ring can undergo electrophilic substitution, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Ester Group Variations

- Alkyl vs. Aromatic Esters : Ethyl and isopropyl esters () exhibit lower molecular weights and simpler structures compared to phenyl () or 2-oxo-2-phenylethyl derivatives. The aromatic esters (e.g., phenyl) likely have reduced solubility in polar solvents due to their hydrophobic aryl groups.

- In contrast, the amino-oxoethyl group in 453515-34-9 () adds basicity and hydrogen-bond donor capacity, which may influence pharmacokinetic properties.

Thiophene Ring Modifications

- Substituent Effects : Derivatives like 5-methylthiophene-2-carboxylate () or 5-chlorothiophene-2-carboxylic acid () demonstrate how electron-donating (methyl) or electron-withdrawing (chloro) groups alter electronic density, affecting reactivity in nucleophilic acyl substitution or electrophilic aromatic substitution.

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn:

- Molecular Weight : Estimated at ~246.3 g/mol (C₁₃H₁₀O₃S), higher than phenyl (204.24 g/mol, ) or ethyl (156.2 g/mol, ) analogs.

- Solubility : The ketone group may improve water solubility compared to purely aromatic esters (e.g., phenyl 2-thiophenecarboxylate).

- Melting Point : Likely lower than 5-phenylthiophene-2-carboxylic acid (mp 188–192°C, ) due to esterification.

Biological Activity

2-Oxo-2-phenylethyl thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, experimental evaluations, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound features a thiophene ring fused with a phenylacetic acid derivative, which contributes to its unique properties. The typical synthetic route involves the condensation of thiophene derivatives with phenylacetic acid derivatives, often utilizing bases like potassium carbonate in organic solvents such as dimethylformamide (DMF) under reflux conditions.

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with various biological targets. Key mechanisms include:

- Electrophilic Substitution : The thiophene ring can undergo electrophilic substitution reactions, which may lead to the introduction of various substituents that enhance biological activity.

- Nucleophilic Addition : The carbonyl group can participate in nucleophilic addition reactions, influencing metabolic pathways and cellular responses .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various thiophene-based compounds against resistant strains, it was found to possess notable activity against Staphylococcus aureus and Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 8 µg/mL |

| E. coli | 16 µg/mL |

| Clostridium difficile | 4 µg/mL |

| Candida albicans | 32 µg/mL |

This compound's effectiveness against C. difficile is particularly noteworthy due to the need for targeted treatments that do not disrupt normal microbiota.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It has been evaluated for its ability to induce apoptosis in cancer cell lines. For instance, flow cytometry studies demonstrated that the compound could significantly accelerate apoptosis in MCF cell lines at specific dosages .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |

| U87 (glioblastoma) | 45.20 ± 13.0 | Cytotoxic effects observed |

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

- Enzyme Inhibition Studies : Inhibition assays against urease and cholinesterase enzymes revealed that certain derivatives exhibited significantly higher activity compared to standard inhibitors, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

- Molecular Docking Studies : Computational studies have simulated interactions between this compound and key enzymes involved in bacterial resistance mechanisms, confirming the experimental findings regarding its efficacy as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-oxo-2-phenylethyl thiophene-2-carboxylate, and how can reaction yields be optimized?

- Methodology : A domino strategy involving esterification of thiophene-2-carboxylic acid with 2-oxo-2-phenylethyl precursors (e.g., phenacyl bromide) under mild acidic conditions is commonly used. Catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Monitor yields via TLC and HPLC, and optimize by adjusting solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios .

- Data Consideration : Reference yields for analogous compounds (e.g., 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxaldehyde) range from 85% to 98%, depending on purification methods like column chromatography or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Confirm ester linkage via carbonyl (C=O) signals at ~170 ppm in NMR and aromatic proton coupling in NMR.

- IR : Verify ester C=O stretching (1720–1740 cm) and thiophene ring vibrations (700–800 cm).

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion peaks (expected m/z: ~260–265) .

Q. What are the critical stability considerations for handling and storage?

- Methodology : Store under inert atmosphere (N/Ar) at –20°C to prevent hydrolysis. Avoid exposure to strong oxidizers (e.g., KMnO), acids, or bases, which may degrade the ester bond or thiophene ring . Hazardous decomposition products (CO, CO, sulfur oxides) require fume hood use during reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., carbonyl carbon). Compare with experimental kinetic data for reactions with amines or thiols. Validate via Hammett plots or kinetic isotope effects .

- Data Contradictions : If computational predictions conflict with experimental rates (e.g., unexpected regioselectivity), re-evaluate solvent effects or transition-state stabilization using PCM (Polarizable Continuum Model) .

Q. What strategies resolve discrepancies in pharmacological activity data for thiophene-derived esters?

- Methodology : Cross-validate in vitro assays (e.g., enzyme inhibition) with orthogonal techniques (SPR, ITC) to confirm binding constants. Address false positives by testing against structurally similar decoy compounds. For in vivo studies, ensure metabolic stability via microsomal assays (e.g., rat liver microsomes) .

- Case Study : Analogous compounds (e.g., thiophene fentanyl derivatives) show unpredictable toxicological profiles due to incomplete metabolite characterization; prioritize LC-MS/MS profiling of major metabolites .

Q. How can environmental impact assessments be designed for lab-scale synthesis of this compound?

- Methodology : Follow OECD guidelines for biodegradability (Test 301F) and ecotoxicity (Daphnia magna acute toxicity). Use green chemistry metrics (E-factor, atom economy) to quantify waste. Substitute hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

- Gaps : No PNEC (Predicted No Effect Concentration) data exists for thiophene esters; derive provisional thresholds using QSAR models (e.g., ECOSAR) .

Methodological Challenges and Solutions

Q. What experimental controls are essential when analyzing contradictory spectral data?

- Solution : Include internal standards (e.g., tetramethylsilane for NMR) and spiked samples for MS calibration. For IR, compare with reference spectra of isolated intermediates (e.g., thiophene-2-carboxylic acid) .

Q. How to mitigate hazards during scale-up of reactions involving this compound?

- Solution : Conduct DSC (Differential Scanning Calorimetry) to identify thermal runaway risks. Implement engineering controls (e.g., jacketed reactors for exothermic steps) and real-time gas monitoring for CO/CO .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.